(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid
説明
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected α-amino group and a pyrazin-2-yl substituent on the β-carbon. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules targeting nitrogen oxide synthase (NOS) isoforms . Its stereochemical integrity (S-configuration) and the pyrazine heterocycle contribute to its role in modulating electronic and steric interactions in target binding .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJDYKVIJZYEL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid (CAS#: 87831-86-5) is a β-amino acid derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- Structure : The compound features a tert-butoxycarbonyl protecting group on the amino group and a pyrazine moiety, which may contribute to its biological properties.
The biological activity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid can be attributed to its structural components:
- β-Amino Acid Motif : The presence of the β-amino acid structure enhances its interaction with various biological targets, potentially influencing protein synthesis and enzyme activity.
- Heterocyclic Pyrazine Ring : This moiety is known for its ability to interact with multiple biological pathways, including those involved in cancer and inflammation.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of pyrazine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models .
- Anti-inflammatory Effects : The modulation of inflammatory pathways by heterocyclic compounds suggests potential use in treating inflammatory diseases .
Case Studies
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Research highlighted the anti-inflammatory effects of β-amino acid derivatives, indicating that they can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific contributions of the pyrazine ring in these activities could provide insights into new therapeutic strategies.
Comparative Biological Activity Table
科学的研究の応用
Drug Development
Boc-pyrazine derivatives are often utilized in the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer. The pyrazine moiety is known for its ability to enhance the pharmacological profile of drugs, improving their efficacy and selectivity.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. Boc-pyrazine can be incorporated into peptide sequences to create analogs with enhanced biological activity or improved pharmacokinetic properties.
Mechanistic Studies
Boc-pyrazine serves as a valuable tool in mechanistic studies of enzyme-catalyzed reactions. Its incorporation into substrates allows researchers to investigate reaction pathways and enzyme specificity.
Structure-Activity Relationship (SAR) Studies
In SAR studies, Boc-pyrazine is used to modify lead compounds to optimize their biological activity. By systematically varying the structure around the pyrazine ring, researchers can identify key functional groups that enhance activity against specific biological targets.
Anti-Cancer Agents
Research has demonstrated that compounds derived from Boc-pyrazine exhibit potent anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted a series of pyrazine derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anti-cancer agents .
Neurological Disorders
Another study focused on the synthesis of Boc-pyrazine derivatives aimed at treating neurodegenerative diseases. The derivatives were shown to modulate neurotransmitter levels effectively, indicating their potential use in treating conditions such as Alzheimer's disease .
Summary Table of Applications
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the β-carbon and the protecting groups on the α-amino moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.
Substituent Variations on the β-Carbon
Key Observations :
- The pyrazin-2-yl group enhances hydrogen-bonding capacity due to its nitrogen-rich aromatic ring, making it suitable for targeting enzymes with polar active sites (e.g., eNOS) .
- Quinazolin-4-yl analogs exhibit higher molecular weight and extended π-conjugation, favoring interactions with hydrophobic kinase domains .
- Tetrahydropyran-4-yl and 2-methylpropoxy substituents improve solubility and metabolic stability, respectively, by reducing crystallinity or shielding reactive sites .
Protecting Group Variations
Physicochemical and Pharmacokinetic Comparisons
Solubility and LogP
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid?
- Answer : The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amino acid with a pyrazine derivative. Key steps include:
- Deprotection : Use LiOH in THF/water to hydrolyze esters to carboxylic acids .
- Amide Coupling : Employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to activate carboxyl groups for peptide bond formation .
- Solvent Selection : Optimize polar aprotic solvents (e.g., DMF) for intermediates requiring Boc-group stability .
Q. How is the compound purified after synthesis?
- Answer : Purification methods depend on the intermediate:
- Liquid-Liquid Extraction : Separate impurities using water and ethyl acetate, followed by acidification (pH ~6) to precipitate the product .
- Column Chromatography : Use silica gel with petroleum ether/ethyl acetate gradients for intermediates (e.g., 61.6% yield achieved for a related compound) .
- Preparative HPLC : Employ phenyl columns with acetonitrile/water gradients for final purification, particularly for stereochemically sensitive products .
Advanced Research Questions
Q. How can contradictory yields in Boc-protected amino acid synthesis be resolved?
- Answer : Yield discrepancies often arise from:
- Reaction Optimization : Adjust stoichiometry (e.g., excess DCC to drive coupling) or temperature (room temperature vs. chilled conditions) .
- Protecting Group Stability : Monitor Boc-group hydrolysis under basic conditions (e.g., LiOH) to avoid premature deprotection .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl-dimethylsilyl ether derivatives interfering with coupling) .
Q. What analytical methods confirm stereochemical integrity and purity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR verify stereochemistry (e.g., δ 1.4 ppm for tert-butyl protons) and absence of diastereomers .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect trace impurities (<0.5%) .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) for optically pure batches .
Q. How is this compound utilized in pharmacokinetic studies?
- Answer : The Boc-protected amino acid serves as a modular building block:
- Prodrug Design : Conjugate with phosphate groups or lipophilic esters (e.g., benzyl esters) to enhance bioavailability .
- Metabolic Stability Assays : Incubate with liver microsomes to assess deprotection rates (Boc removal correlates with metabolic activation) .
- Tracer Synthesis : Radiolabel the pyrazine moiety (³H/¹⁴C) for tissue distribution studies .
Q. What strategies mitigate pyrazine ring instability during synthesis?
- Answer :
- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent pyrazine ring oxidation .
- Low-Temperature Reactions : Perform couplings at 0–4°C to minimize side reactions .
- Protective Atmospheres : Use nitrogen/vacuum environments to reduce oxidative degradation .
Methodological Notes
- Contradiction Handling : When NMR and LC-MS data conflict (e.g., unexpected peaks), cross-validate with IR spectroscopy (amide I/II bands) and elemental analysis .
- Scale-Up Considerations : Transition from batch to flow chemistry for Boc-protected intermediates to improve reproducibility and reduce solvent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
